6-Chloro-4-fluoro-1,3-benzothiazol-2-amine
Overview
Description
6-Chloro-4-fluoro-1,3-benzothiazol-2-amine is a chemical compound with the empirical formula C7H4ClFN2S . It is a fluorinated building block and is part of the halogenated heterocycles and heterocyclic building blocks .
Molecular Structure Analysis
The molecular weight of this compound is 202.64 . Further details about its molecular structure are not available in the retrieved sources.Physical And Chemical Properties Analysis
This compound is a solid . Its melting point and other physical and chemical properties are not specified in the retrieved sources.Scientific Research Applications
Synthesis and Characterization
6-Chloro-4-fluoro-1,3-benzothiazol-2-amine has been utilized in the synthesis and characterization of various compounds. For instance, it has been used in the synthesis of fluorinated benzothiazole derivatives. These compounds have been characterized using techniques like UV-VIS, IR, 1 HNMR, and MASS spectral data (Javali et al., 2010).
Antimicrobial and Antifungal Activity
This compound has been instrumental in the development of novel substances with significant antimicrobial and antifungal properties. A study synthesized novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, demonstrating notable antibacterial and antifungal activities (Pejchal et al., 2015).
Antitumor and Anticancer Activity
Research has explored the antitumor properties of this compound derivatives. For example, a study reported the synthesis of benzothiazole derivatives for in vitro cytotoxicity against various cancer cell lines, indicating potential anticancer applications (Bolakatti et al., 2014).
Pharmacological Screening
Various studies have used this compound in pharmacological screenings. Derivatives of this compound have been tested for antibacterial, anti-inflammatory, and other pharmacological activities, demonstrating a range of therapeutic potentials (Binoy et al., 2021).
Crystallographic Elucidation
The compound has also been used in crystallographic studies to understand molecular structures. A study involving the spectroscopic features and molecular structure of related derivatives provided insights into the structural and spectroscopic properties of such compounds (Al-Harthy et al., 2019).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P305 + P351 + P338, indicating that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
The primary target of 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This compound has been found to have potent inhibitory activity against this target, contributing to its anti-tubercular activity .
Mode of Action
This compound interacts with its target DprE1, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, thereby inhibiting the synthesis of the cell wall of M. tuberculosis . The exact molecular interactions between the compound and DprE1 are still under investigation.
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in M. tuberculosis. By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to a weakened cell wall, making the bacteria more susceptible to external threats and potentially leading to cell death .
Pharmacokinetics
Its molecular weight of 20264 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The primary result of the action of this compound is the inhibition of M. tuberculosis growth due to the disruption of cell wall biosynthesis . This leads to a decrease in the viability of the bacteria, contributing to its anti-tubercular activity .
properties
IUPAC Name |
6-chloro-4-fluoro-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFUZIIJDNCFRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1F)N=C(S2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589444 | |
Record name | 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
942473-93-0 | |
Record name | 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.